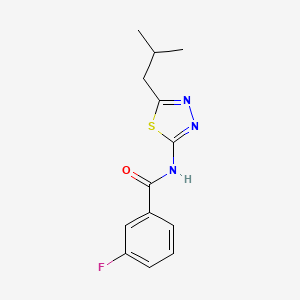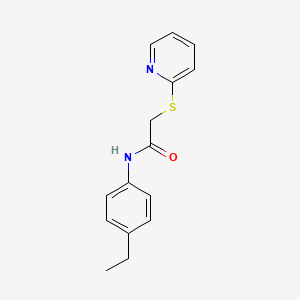![molecular formula C20H17F2N3O2 B5516049 (3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)
(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of compounds that combine structural motifs from difluorophenyl groups, imidazo[1,2-a]pyridines, and piperidinyl methanones. Such compounds are often investigated for their biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of closely related compounds typically involves multi-step organic reactions, including amidation, Friedel-Crafts acylation, and dehydration reactions. For example, Zheng Rui (2010) described the synthesis of a related compound through amidation, Friedel-Crafts acylation, and hydration, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable overall yield of 62.4% (Zheng Rui, 2010).
科学的研究の応用
Synthesis and Optical Properties
Compounds with structural elements similar to (3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone have been synthesized and studied for their optical properties. For instance, a series of diarylated imidazo[1,5-a]pyridine derivatives were synthesized and characterized, showcasing absorption and fluorescence spectra with notable Stokes' shifts. These shifts and quantum yields suggest potential applications in materials science, specifically in the development of luminescent materials for various technologies (Volpi et al., 2017).
Antiproliferative and Antimicrobial Activities
Research on compounds containing elements of the query molecule has revealed significant biological activities. Specifically, conjugates of imidazo[4,5-b]pyridin and indolylmethanone have shown considerable antiproliferative activity against several human cancer cell lines. Such studies suggest the potential utility of these compounds as templates for the development of new anticancer agents (Mullagiri et al., 2018).
Similarly, derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone have been synthesized and displayed good antimicrobial activity against pathogenic bacterial and fungal strains, highlighting their potential in addressing antibiotic resistance (Mallesha & Mohana, 2014).
Novel Synthetic Methods
Innovative synthetic methods have been developed for compounds with structural similarities, expanding the possibilities for synthesizing a broad range of imidazo[1,5-α]pyridines. These methods leverage anomeric stereoauxiliary strategies to access a wide variety of products, potentially including those with the specific structure of interest. Such advancements in synthetic chemistry could facilitate the exploration of new materials and pharmaceuticals (Zeng et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
(3,4-difluorophenyl)-[1-(imidazo[1,2-a]pyridine-6-carbonyl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-16-3-1-14(11-17(16)22)19(26)13-5-8-24(9-6-13)20(27)15-2-4-18-23-7-10-25(18)12-15/h1-4,7,10-13H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYVOINXQZXADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CN4C=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)
![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)
![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)
![4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516002.png)
![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)
![2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)
![9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)

![{2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)


![N-[3-(4-chlorophenyl)propyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516056.png)
![5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5516062.png)